![molecular formula C22H17ClN2O3 B303204 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as C21H18ClN1O3 and has been synthesized through various methods. In
Mécanisme D'action
The mechanism of action of C21H18ClN1O3 is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, C21H18ClN1O3 may reduce inflammation and pain. Additionally, C21H18ClN1O3 has been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
C21H18ClN1O3 has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. Additionally, C21H18ClN1O3 has been found to reduce the levels of reactive oxygen species (ROS) in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
C21H18ClN1O3 has several advantages for lab experiments. This compound has been synthesized with high yields, making it readily available for research purposes. Additionally, C21H18ClN1O3 has been found to have low toxicity, which makes it suitable for in vivo studies. However, there are also limitations to using C21H18ClN1O3 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, the effects of C21H18ClN1O3 may vary depending on the experimental conditions, such as the dose and route of administration.
Orientations Futures
There are several future directions for the research of C21H18ClN1O3. One direction is to further investigate its potential as a therapeutic agent in the treatment of various cancers. Another direction is to investigate its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of C21H18ClN1O3 and its effects on ion channels in the brain. Overall, C21H18ClN1O3 has great potential for scientific research and may lead to the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of C21H18ClN1O3 has been achieved through various methods. One method involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methoxyphenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). Both methods have been successful in synthesizing C21H18ClN1O3 with high yields.
Applications De Recherche Scientifique
C21H18ClN1O3 has been found to have potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease. Additionally, C21H18ClN1O3 has been investigated for its potential as a therapeutic agent in the treatment of various cancers, such as breast cancer and lung cancer.
Propriétés
Nom du produit |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C22H17ClN2O3 |
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-27-18-9-2-14(3-10-18)12-21(26)24-17-7-4-15(5-8-17)22-25-19-13-16(23)6-11-20(19)28-22/h2-11,13H,12H2,1H3,(H,24,26) |
Clé InChI |
ASQDMJOZQAMDMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



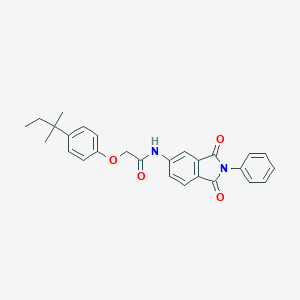
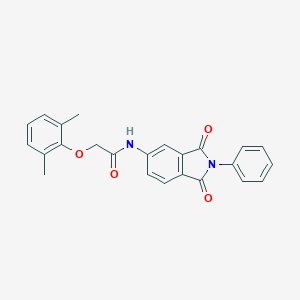
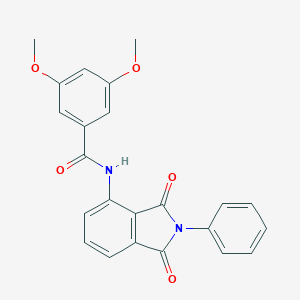
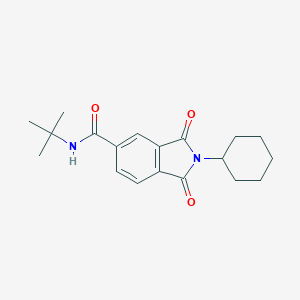
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)

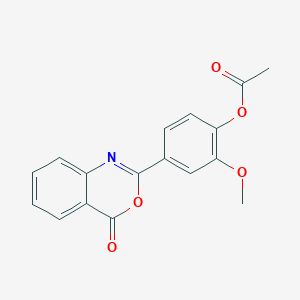
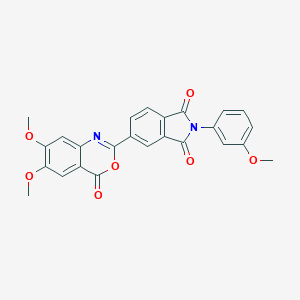
![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)